13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
Description
Properties
IUPAC Name |
13-[(2,5-dimethylphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2/c1-18-11-12-19(2)22(15-18)17-30-26-10-6-4-8-23(26)24-14-13-21-16-20-7-3-5-9-25(20)29-27(21)28(24)30/h3-12,15-16H,13-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJIPUQRZXFZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4=C2C5=NC6=CC=CC=C6C=C5CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzylamine with an appropriate indole derivative, followed by cyclization to form the acridine core. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit topoisomerase enzymes and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase. This leads to the inhibition of DNA replication and transcription, ultimately inducing cell death in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Quinacrine: Known for its antimalarial and anticancer properties.
Acriflavine: Used as an antiseptic and in cancer research.
Uniqueness
13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to intercalate DNA and inhibit topoisomerase enzymes makes it a promising candidate for anticancer research .
Biological Activity
13-(2,5-Dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, effects on various cell lines, and potential therapeutic applications.
- Chemical Formula : C28H24N2
- Molecular Weight : 388.5 g/mol
- CAS Number : 860644-58-2
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that this compound may act as an inhibitor of key enzymes involved in cancer progression and may also exhibit antioxidant properties.
Anticancer Activity
Several studies have explored the anticancer properties of this compound:
- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For instance, it has been shown to reduce the viability of breast and lung cancer cells at low micromolar concentrations.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Inhibition of proliferation |
| A549 (Lung) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 18.0 | Cell cycle arrest |
Mechanisms of Anticancer Action
- Topoisomerase Inhibition : The compound has been identified as a selective inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Induction : It has been observed that this compound can induce oxidative stress in cancer cells by increasing ROS levels, contributing to its cytotoxic effects.
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G1 phase, preventing further cell division.
Study 1: In Vitro Evaluation
A recent study evaluated the effects of this compound on various cancer cell lines using the MTT assay to assess cell viability. The results confirmed its potency against several cancer types:
- Results Summary :
- MCF-7 cells showed a significant reduction in viability after 48 hours of treatment.
- A549 cells exhibited morphological changes indicative of apoptosis.
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanisms underlying the anticancer activity of this compound. The study utilized flow cytometry and Western blot analysis to assess apoptosis markers and cell cycle distribution:
- Findings :
- Increased expression of pro-apoptotic proteins (e.g., Bax) was noted.
- Decreased expression of anti-apoptotic proteins (e.g., Bcl-2) was observed.
Q & A
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology : Prioritize target-specific assays (e.g., kinase inhibition, DNA intercalation) based on structural analogs (e.g., 5H-indolo[3,2-b]benzothiazepinone derivatives). Use SPR or ITC for binding affinity quantification. Validate mechanism via CRISPR knockouts or siRNA silencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
